REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4](N)[CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.N([O-])=O.[Na+].[OH-].[NH4+].[Cl:19]CCl>Cl.[Cu]Cl>[Br:1][C:2]1[CH:3]=[C:4]([Cl:19])[CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C2C=CC=NC12)N
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
copper (I) chloride
|
Quantity
|
3.33 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
On stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in 3 portions, over about 6 minutes
|
Duration
|
6 min
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 0° C. (ice bath)
|
Type
|
ADDITION
|
Details
|
was added with vigorous stirring
|
Type
|
STIRRING
|
Details
|
the material was shaken in a reparatory funnel
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
STIRRING
|
Details
|
shaken with an equal volume of brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous phases were back extracted with dichloromethane (2×120 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by preparative thin layer chromatography (2 plates)
|
Type
|
WASH
|
Details
|
eluting first with 1% methanol/dichloromethane
|
Type
|
CUSTOM
|
Details
|
The product band was collected
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C2C=CC=NC12)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 287 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |